molecular formula C6H10ClO3P B14146847 Diethyl chloroethynylphosphonate CAS No. 4851-52-9

Diethyl chloroethynylphosphonate

Cat. No.: B14146847
CAS No.: 4851-52-9
M. Wt: 196.57 g/mol
InChI Key: NMWLXAQAGQTPLD-UHFFFAOYSA-N
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Description

Diethyl chloroethynylphosphonate is an organophosphorus compound that contains a phosphorus atom bonded to an ethynyl group and two ethoxy groups. It is a versatile reagent used in organic synthesis, particularly in the formation of phosphorus-containing heterocycles. This compound is known for its reactivity and ability to participate in various chemical transformations, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl chloroethynylphosphonate can be synthesized through the reaction of diethyl phosphite with chloroacetylene. The reaction typically occurs in the presence of a base, such as potassium carbonate, in an anhydrous solvent like acetonitrile. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Diethyl chloroethynylphosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include potassium carbonate, acetonitrile, and various nucleophiles like amines and alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the phosphonate group .

Major Products Formed

The major products formed from reactions involving this compound include phosphonylated heterocycles, such as imidazoles, triazoles, and oxazoles. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of diethyl chloroethynylphosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable carbon-phosphorus bonds through nucleophilic substitution or addition reactions. The presence of the ethynyl group allows for the formation of cyclic structures, which are key intermediates in many synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl chloroethynylphosphonate is unique due to its ethynyl group, which imparts high reactivity and versatility in forming heterocyclic compounds. This makes it particularly valuable in the synthesis of complex organic molecules and bioactive compounds .

Properties

IUPAC Name

1-chloro-2-diethoxyphosphorylethyne
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWLXAQAGQTPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C#CCl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301282303
Record name Diethyl P-(2-chloroethynyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4851-52-9
Record name Diethyl P-(2-chloroethynyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4851-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl P-(2-chloroethynyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301282303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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